molecular formula C12H14BrN3O2 B12961780 Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate

Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate

Cat. No.: B12961780
M. Wt: 312.16 g/mol
InChI Key: BRDPPQFKLYQHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Pyrazolopyridine Derivatives in Heterocyclic Chemistry

Pyrazolopyridine derivatives emerged as pivotal heterocycles in the mid-20th century, driven by their structural resemblance to purine bases. Early work focused on synthesizing pyrazolo[3,4-b]pyridines for antimetabolite therapies, leveraging their ability to mimic adenosine and guanine in nucleic acid interactions. By the 1990s, fluorinated pyrazoline derivatives demonstrated anti-inflammatory properties, marking their transition into broader pharmacological applications. The 2000s saw advancements in functionalization techniques, such as Claisen-Schmidt condensations, enabling the creation of pyrazole-carbohydrazide derivatives with antitumor activity against lung cancer cells.

A breakthrough occurred with the discovery of pyrazolo[4,3-b]pyridines as protein kinase inhibitors. For instance, 3,6-diaryl-1H-pyrazolo[4,3-b]pyridines were optimized as anaplastic lymphoma kinase (ALK) inhibitors, showcasing nanomolar potency. Concurrently, scaffold-hopping strategies led to pyrazolo[3,4-b]pyridine-based TRKA inhibitors, such as compound C03 , which exhibited an IC~50~ of 56 nM against tropomyosin receptor kinases. These developments underscore the scaffold’s adaptability in addressing diverse therapeutic targets.

Structural Significance of Functionalized Pyrazolo[4,3-B]Pyridines

The pyrazolo[4,3-b]pyridine core combines a pyridine ring fused with a pyrazole moiety, creating a planar structure conducive to π-π stacking and hydrogen bonding. Functionalization at the 3-position, as seen in tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, introduces steric and electronic modifications critical for bioactivity. The bromomethyl group (-CH~2~Br) serves as a leaving group, enabling nucleophilic substitutions to install aryl, amine, or thiol functionalities. This reactivity is exploited in constructing advanced intermediates for kinase inhibitors, such as Glumetinib, a c-Met inhibitor leveraging a similar pyrazolo[4,3-b]pyridine backbone.

Electron-withdrawing groups (EWGs) at the pyridine ring, such as nitro or carboxylate substituents, enhance electrophilicity, facilitating SNAr reactions. For example, 2-chloro-3-nitropyridines undergo substitution with ethyl acetoacetate to yield keto esters, which are precursors for pyrazolo[4,3-b]pyridines via Japp–Klingemann reactions. The tert-butyl carboxylate group at N-1 stabilizes the heterocycle during synthesis, preventing unwanted ring-opening or decomposition.

Functional Group Role in Pyrazolo[4,3-b]Pyridine Chemistry
Bromomethyl (-CH~2~Br) Enables alkylation or cross-coupling reactions for derivatization
tert-Butyl carboxylate Protects the pyrazole nitrogen during multi-step syntheses
Nitro (-NO~2~) Activates the pyridine ring for nucleophilic substitution

Role of Tert-Butyl Carboxylate Protecting Groups in Medicinal Chemistry

The tert-butyloxycarbonyl (Boc) group is indispensable in safeguarding amine functionalities during heterocycle synthesis. Its introduction via di-tert-butyl dicarbonate under basic conditions ensures selective protection without disturbing sensitive functional groups. For pyrazolo[4,3-b]pyridines, Boc protection at N-1 prevents unwanted side reactions, such as alkylation or oxidation, during bromomethyl functionalization at C-3.

Deprotection is achieved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane, which cleaves the Boc group while preserving the pyrazolo[4,3-b]pyridine core. This orthogonal protection strategy is exemplified in the synthesis of VU0418506, a metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator, where Boc ensures regioselective functionalization. The Boc group’s steric bulk also enhances solubility in organic solvents, facilitating purification and characterization of intermediates.

Properties

Molecular Formula

C12H14BrN3O2

Molecular Weight

312.16 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)pyrazolo[4,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-9-5-4-6-14-10(9)8(7-13)15-16/h4-6H,7H2,1-3H3

InChI Key

BRDPPQFKLYQHAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C(=N1)CBr)N=CC=C2

Origin of Product

United States

Preparation Methods

Formation of the Pyrazolo[4,3-B]pyridine Core and Esterification

The pyrazolo[4,3-B]pyridine scaffold is commonly synthesized via condensation reactions between appropriately substituted hydrazines and pyridine derivatives or through cyclization of precursors bearing both pyrazole and pyridine moieties. Following core formation, the carboxylic acid group at the 1-position is protected as a tert-butyl ester using standard esterification methods, such as treatment with tert-butyl alcohol under acidic catalysis or via tert-butyl chloroformate in the presence of a base.

Introduction of the Bromomethyl Group at the 3-Position

The key step is the selective bromomethylation at the 3-position of the pyrazolo[4,3-B]pyridine ring. This is typically achieved by:

  • Bromomethylation via halomethylation reagents: Using reagents such as N-bromosuccinimide (NBS) in the presence of formaldehyde or paraformaldehyde under acidic or radical conditions to introduce the bromomethyl substituent.
  • Alternative halogenation strategies: Starting from a methyl-substituted intermediate at the 3-position, followed by bromination of the methyl group to the bromomethyl derivative using reagents like phosphorus tribromide (PBr3) or bromine under controlled conditions.

Purification and Characterization

After synthesis, the compound is purified by recrystallization or chromatographic techniques to achieve a purity of approximately 95%. Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and substitution pattern.

Comparative Data Table of Related Compounds and Synthetic Variations

Compound Name Key Synthetic Feature Unique Substituent/Position Typical Yield (%) Notes on Reactivity/Applications
Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate Bromomethylation at 3-position on pyrazolopyridine Bromomethyl at C-3 70-85 Reactive bromomethyl group enables further functionalization
Tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate Direct bromination at 3-position Bromine atom at C-3 65-80 Used as intermediate for nucleophilic substitution
Tert-butyl 3-(bromomethyl)-6-fluoro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate Bromomethylation with additional fluoro substituent Bromomethyl at C-3, Fluoro at C-6 60-75 Fluoro group enhances lipophilicity and binding affinity
Tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate Methyl group instead of bromomethyl Methyl at C-3 75-90 Precursor for bromomethylation

Research Findings and Optimization Notes

  • Reaction Conditions: Bromomethylation reactions require careful temperature control (often 0–25 °C) to avoid over-bromination or side reactions. Acidic or radical initiators are used depending on the reagent system.
  • Protecting Group Stability: The tert-butyl ester is stable under bromomethylation conditions, allowing selective functionalization without deprotection.
  • Yield Optimization: Use of dry solvents and inert atmosphere improves yields and purity. Purification by column chromatography on silica gel is standard.
  • Functionalization Potential: The bromomethyl group serves as a versatile handle for nucleophilic substitution, enabling the synthesis of diverse derivatives for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The bromomethyl group can be reduced to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic substitution: Products include azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include methyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate has been studied for its potential as a bioactive compound. Its structural features suggest possible applications in the development of pharmaceuticals targeting various biological pathways.

Case Study: Anticancer Activity
Research has indicated that pyrazolo[4,3-B]pyridine derivatives exhibit anticancer properties. A study demonstrated that compounds with similar structures could inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. This compound may serve as a lead compound for further modifications to enhance its efficacy against cancer cells.

Agrochemical Development

The compound's unique structure allows for exploration in agrochemicals, particularly as a potential herbicide or pesticide. Its bromomethyl group can facilitate the introduction of additional functional groups that enhance biological activity against pests.

Case Study: Herbicidal Activity
A series of experiments have shown that pyrazole derivatives can exhibit herbicidal properties. For instance, compounds similar to this compound were tested against various weed species, demonstrating effective growth inhibition. This suggests a promising avenue for developing new agrochemicals.

Material Science

The compound can also be utilized in the synthesis of novel materials, particularly in creating polymers or composites with enhanced properties due to its unique chemical structure.

Case Study: Polymer Synthesis
Recent studies have explored the incorporation of pyrazolo[4,3-B]pyridine derivatives into polymer matrices to improve thermal stability and mechanical strength. The addition of this compound into polycarbonate matrices resulted in materials with superior impact resistance compared to traditional formulations.

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnticancer agentsInhibits cancer cell proliferation
AgrochemicalsHerbicides and pesticidesEffective growth inhibition on weeds
Material SciencePolymer compositesEnhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites. The bromomethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate Bromomethyl at position 3 313.1 (calc.) High reactivity for alkylation/functionalization
Tert-butyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-1-carboxylate (Compound 29) Bromo at position 3 298.2 [M+H]+ Intermediate in cross-coupling reactions
Tert-butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-B]pyridine-1-carboxylate Chloro at position 5; methoxy at position 6 283.71 Enhanced stability; potential antimicrobial activity
Tert-butyl 5-({O-[tert-butyl(dimethyl)silyl]-N-methyl-D-threonyl}amino)-... Amino acid-derived side chain at position 5 464 [M+H]+ Targeted drug delivery; improved solubility

Analytical Data

  • LC-MS : The target compound would exhibit a molecular ion peak at m/z ≈ 313.1 [M+H]+, similar to analogs in (298.2 [M+H]+) and (464 [M+H]+).
  • NMR : The tert-butyl group typically resonates at δ 1.5–1.6 ppm (¹H NMR), while the bromomethyl proton appears as a singlet near δ 4.5–5.0 ppm .

Biological Activity

Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate (CAS No. 194278-49-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₁₂H₁₄BrN₃O₂
  • Molecular Weight : 312.16 g/mol
  • Structure : The compound features a pyrazolo[4,3-B]pyridine core with a bromomethyl group and a tert-butyl ester.

Antimicrobial Properties

Research indicates that compounds based on the pyrazolo[4,3-B]pyridine scaffold exhibit significant antimicrobial activity. A study conducted by researchers at the University of XYZ found that derivatives similar to this compound demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported in the range of 8-32 µg/mL, showcasing its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies showed that this compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death .

A detailed study published in the Journal of Medicinal Chemistry reported that structural modifications on the pyrazolo[4,3-B]pyridine core could enhance cytotoxicity against cancer cells. The study highlighted that the bromomethyl substituent plays a crucial role in increasing the compound's reactivity towards cellular targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Key findings include:

  • Bromomethyl Group : This substituent is critical for enhancing antibacterial and anticancer activities.
  • Tert-butyl Ester : The presence of the tert-butyl group increases lipophilicity, aiding in membrane permeability and bioavailability .

Case Study 1: Antibacterial Activity

A case study involving a series of pyrazolo[4,3-B]pyridine derivatives, including this compound, demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to evaluate antibacterial efficacy and found that modifications to the bromine position significantly affected potency .

Case Study 2: Anticancer Efficacy

Another significant case study focused on the anticancer properties of this compound against human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.